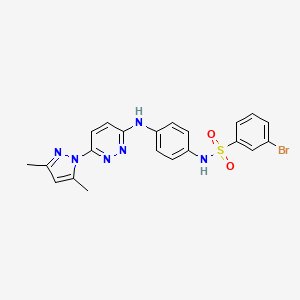

3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

3-bromo-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN6O2S/c1-14-12-15(2)28(26-14)21-11-10-20(24-25-21)23-17-6-8-18(9-7-17)27-31(29,30)19-5-3-4-16(22)13-19/h3-13,27H,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUCYVAKWKMIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for anti-tubercular potential againstMycobacterium tuberculosis .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes that inhibit the growth or function of the target organism or cell.

Analyse Biochimique

Biochemical Properties

The compound 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide interacts with various enzymes and proteins in biochemical reactions

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen Effects: Bromine in the target compound and Compound 13 may enhance hydrophobic interactions compared to fluorine in Example 53 .

- Heterocyclic Diversity : The pyridazine-pyrazole system in the target compound offers distinct π-π stacking and hydrogen-bonding opportunities compared to pyrazoline-indole (Compound 13) or pyrazolo-pyrimidine (Example 53).

- Sulfonamide Linkage : All compounds retain the sulfonamide group, critical for hydrogen bonding and solubility modulation.

Physicochemical Properties

Comparative data for selected analogs are summarized below:

Trends :

- Melting Points : Brominated derivatives (e.g., Compound 13 ) exhibit higher melting points than fluorinated (Example 53 ) or chlorinated analogs (Compound 14 , 150–151°C), likely due to increased molecular symmetry and halogen size.

- Synthetic Yields : Yields vary significantly (28–90%), with Compound 13 achieving high efficiency (90.2%) compared to Example 53 (28%), possibly due to steric challenges in complex heterocycles.

- Spectral Signatures : Sulfonamide IR peaks (~1370–1219 cm⁻¹) and aromatic proton NMR signals (δ 7.4–8.2) are consistent across analogs.

Q & A

Q. What are the critical steps in synthesizing 3-bromo-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, and how can purity be optimized?

The synthesis involves sequential preparation of pyrazole and pyridazine moieties, followed by coupling reactions. Key steps include:

- Pyrazole ring formation : Using 3,5-dimethyl-1H-pyrazole as a precursor, optimized via cyclocondensation of diketones with hydrazines under acidic conditions .

- Pyridazine functionalization : Bromination at the 3-position of pyridazine requires controlled stoichiometry to avoid over-halogenation .

- Sulfonamide coupling : Reacting the brominated benzenesulfonyl chloride with the amine-functionalized phenyl-pyridazine intermediate under inert conditions (e.g., N₂ atmosphere) .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and pyrazole/pyridazine ring systems (δ ~6.5–7.2 ppm) .

- HRMS : Validates molecular weight (theoretical: ~463.3 g/mol; observed: m/z 463.28 [M+H]⁺) .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between sulfonamide and pyridazine groups), critical for structure-activity relationship (SAR) studies .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence polarization assays due to sulfonamide’s known kinase-binding affinity .

- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility profiling : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) to confirm target binding kinetics .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .

- Pharmacokinetic (PK) profiling : Measure bioavailability and half-life in rodent models; adjust dosing regimens if poor absorption is observed .

Q. What computational strategies predict potential molecular targets for this compound?

- Molecular docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB 4HJO) to identify binding poses favoring sulfonamide interactions .

- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize targets like carbonic anhydrase or HSP90 .

- MD simulations : Assess binding stability over 100 ns trajectories; analyze RMSD (root-mean-square deviation) to validate docking results .

Q. How does the bromine substituent influence SAR compared to other halogens?

- Steric effects : Bromine’s larger van der Waals radius (~1.85 Å) may hinder binding in narrow active sites vs. chlorine (~1.75 Å) .

- Electron-withdrawing effects : Enhances sulfonamide’s acidity (lower pKa), improving hydrogen bonding with catalytic residues (e.g., in kinases) .

- Synthetic versatility : Bromine allows post-functionalization (e.g., Suzuki coupling) to introduce bioisosteres like pyridines .

Q. What strategies improve aqueous solubility without compromising activity?

- Prodrug design : Introduce phosphate esters at the sulfonamide group, cleaved in vivo by phosphatases .

- Co-crystallization : Use co-formers like cyclodextrins or L-arginine to enhance dissolution rates .

- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridazine nitrogen, balancing hydrophilicity and steric bulk .

Q. How can structural analogs address off-target effects observed in lead optimization?

- Pyrazole substitution : Replace 3,5-dimethyl groups with trifluoromethyl to reduce metabolic oxidation .

- Pyridazine modification : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to modulate electronic density and selectivity .

- Sulfonamide bioisosteres : Replace with sulfamide or thiadiazole groups to alter binding kinetics .

Experimental Design & Data Analysis

Q. What controls are essential in stability studies under varying pH conditions?

- Acidic/basic buffers : Use HCl (pH 2) and NaOH (pH 10) to simulate gastrointestinal and lysosomal environments .

- Degradation markers : Monitor via LC-MS for hydrolytic cleavage (e.g., sulfonamide bond rupture) .

- Light/temperature controls : Store samples in amber vials at 4°C, 25°C, and 40°C to assess thermal/photo-degradation .

Q. How should researchers design dose-response experiments to minimize variability?

- Logarithmic dosing : Test 0.1–100 µM in 10-fold increments to capture EC₅₀/IC₅₀ values .

- Replicates : Use n=6 per group to account for biological variability; apply ANOVA with post-hoc Tukey test .

- Positive controls : Include known inhibitors (e.g., imatinib for kinases) to validate assay sensitivity .

Q. What statistical models are suitable for analyzing synergistic effects in combination therapies?

- Chou-Talalay method : Calculate combination index (CI) using CompuSyn software; CI <1 indicates synergy .

- Bliss independence : Model expected vs. observed effects to identify non-additive interactions .

- Machine learning : Train random forest models on dose-response matrices to predict optimal drug ratios .

Structural & Mechanistic Insights

Q. How does the compound’s conformation impact target engagement?

X-ray data reveals a planar arrangement between the pyridazine and benzenesulfonamide groups, facilitating π-π stacking with kinase ATP-binding pockets . The 3-bromo substituent adopts a perpendicular orientation , minimizing steric clashes with hydrophobic residues (e.g., Leu983 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.